molecular formula C19H17FN4O3 B13429143 4-[4-amino-3-(4-amino-3-fluorophenoxy)phenoxy]-N-methylpyridine-2-carboxamide

4-[4-amino-3-(4-amino-3-fluorophenoxy)phenoxy]-N-methylpyridine-2-carboxamide

Cat. No.: B13429143
M. Wt: 368.4 g/mol
InChI Key: OARKLXQVLMBBKI-UHFFFAOYSA-N
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Description

4-[4-amino-3-(4-amino-3-fluorophenoxy)phenoxy]-N-methylpyridine-2-carboxamide is a complex organic compound with the molecular formula C13H12FN3O2. This compound is known for its unique structure, which includes multiple functional groups such as amino, fluorophenoxy, and pyridinecarboxamide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-amino-3-(4-amino-3-fluorophenoxy)phenoxy]-N-methylpyridine-2-carboxamide involves several steps. One common method includes the reaction of 4-amino-3-fluorophenol with 4-chloro-2-pyridinecarboxamide in the presence of potassium tert-butoxide as a base. The reaction is carried out in a mixture of dimethyl sulfoxide and tetrahydrofuran at a controlled temperature of 10-20°C. The reaction mixture is then heated to 85°C for 2 hours, followed by cooling and filtration to obtain the desired product .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-[4-amino-3-(4-amino-3-fluorophenoxy)phenoxy]-N-methylpyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[4-amino-3-(4-amino-3-fluorophenoxy)phenoxy]-N-methylpyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-amino-3-(4-amino-3-fluorophenoxy)phenoxy]-N-methylpyridine-2-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-amino-3-(4-amino-3-fluorophenoxy)phenoxy]-N-methylpyridine-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H17FN4O3

Molecular Weight

368.4 g/mol

IUPAC Name

4-[4-amino-3-(4-amino-3-fluorophenoxy)phenoxy]-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C19H17FN4O3/c1-23-19(25)17-9-13(6-7-24-17)26-12-3-5-16(22)18(10-12)27-11-2-4-15(21)14(20)8-11/h2-10H,21-22H2,1H3,(H,23,25)

InChI Key

OARKLXQVLMBBKI-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)N)OC3=CC(=C(C=C3)N)F

Origin of Product

United States

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